benzyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine
Description
Benzyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine is a heterocyclic amine derivative featuring a pyrazole core substituted with ethyl, fluoro, and methyl groups. The pyrazole ring is a five-membered aromatic system containing two nitrogen atoms at positions 1 and 2. The benzylamine moiety (a benzyl group attached to an amine) may contribute to molecular interactions, such as hydrogen bonding or π-π stacking, which are critical in applications like catalysis, adsorption, or pharmaceutical activity .
Properties
Molecular Formula |
C14H18FN3 |
|---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C14H18FN3/c1-3-18-14(15)13(11(2)17-18)10-16-9-12-7-5-4-6-8-12/h4-8,16H,3,9-10H2,1-2H3 |
InChI Key |
USBBVANZHJSZAW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNCC2=CC=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone under acidic conditions.
Substitution Reactions: The ethyl, fluoro, and methyl groups are introduced through substitution reactions using appropriate reagents such as ethyl bromide, fluorinating agents, and methyl iodide.
Benzylation: The final step involves the benzylation of the pyrazole ring using benzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of benzyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with benzyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine, differing primarily in substituents or core heterocycles. Key comparisons are summarized in Table 1.
Substituent Variations on Pyrazole/Related Heterocycles
- Benzyl[(1-isopropyl-5-methyl-1H-pyrazol-4-yl)methyl]amine (CAS: 1856050-46-8) Replaces the ethyl group at position 1 with isopropyl and lacks the fluorine at position 3. Increased steric bulk from isopropyl may reduce solubility but enhance binding specificity in biological targets.
- 1-Benzyl-5-((4-Fluoro-2-Methylphenyl)Amino)-4-Phenyl-1H-1,2,3-Triazole (Compound 2f) Features a triazole ring instead of pyrazole, with an additional phenyl group at position 3. The triazole core (three nitrogen atoms) increases polarity and hydrogen-bonding capacity compared to pyrazole. The 4-fluoro-2-methylphenyl substituent introduces steric hindrance and electronic effects similar to the target compound’s fluorine .
Amine-Functionalized Heterocycles in Patents
(2-Fluoro-5-Trifluoromethyl-Phenyl)-{1-Methyl-5-[2-(5-Trifluoromethyl-2H-[1,2,4]Triazol-3-yl)-Pyridin-4-yloxy]-1H-Benzoimidazol-2-yl}-Amine
- Combines a benzoimidazole core with triazole and pyridine moieties.
- Multiple fluorine and trifluoromethyl groups enhance electron-withdrawing properties and metabolic stability.
- The extended π-system may improve binding to biological targets (e.g., kinase enzymes) compared to simpler pyrazole derivatives .
- (3-Ethyl-Phenyl)-{1-Methyl-5-[2-(4-Phenyl-5-Trifluoromethyl-1H-Imidazol-2-yl)-Pyridin-4-yloxy]-1H-Benzoimidazol-2-yl}-Amine Substitutes the pyrazole with an imidazole ring, which has two nitrogen atoms in a 1,3-arrangement.
Amine Functionality in CO₂ Capture
The target compound’s primary amine could theoretically participate in similar chemisorption mechanisms. However, its smaller size and lack of porous support may limit practical application compared to aMDEA-MC, which achieves 2.63 mmol CO₂/g capacity .
Table 1: Structural and Functional Comparison of Similar Compounds
Biological Activity
Benzyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its synthesis, biological activity, and mechanisms of action based on diverse scientific literature.
The synthesis of this compound involves several key steps:
- Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
- Substitution Reactions : Ethyl, fluoro, and methyl groups are introduced via substitution reactions using reagents like ethyl bromide and fluorinating agents.
- Benzylation : The final step involves benzylation using benzyl chloride in the presence of a base such as sodium hydride.
Anticancer Properties
Recent studies have highlighted the significant anticancer potential of compounds containing the 1H-pyrazole structure. This compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 12.50 | Inhibition of proliferation |
| HepG2 (Liver) | 26.00 | Induction of apoptosis |
| A549 (Lung) | 36.12 | Growth inhibition |
These findings suggest that the compound may inhibit cancer cell growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .
The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets, which may include:
- Signal Transduction Pathways : Affecting cellular responses to external signals.
- Gene Expression Regulation : Influencing transcription factors involved in cell growth and survival.
These pathways are critical in determining the compound's anticancer efficacy .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives, including this compound:
- Study on Antitumor Activity : A study demonstrated that compounds with similar structures could inhibit cell proliferation in lung cancer models, indicating a potential therapeutic application for this class of compounds .
- Molecular Modeling Studies : Molecular docking studies have shown that this compound fits well into the active sites of target proteins, suggesting strong binding affinity which correlates with its biological activity .
Comparison with Similar Compounds
This compound can be compared to other pyrazole derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzylamine | Lacks pyrazole ring | Minimal biological activity |
| 1-Ethyl-3-methylpyrazole | Lacks benzyl group | Moderate activity against some cancer types |
| Benzyl[(1-Ethyl-3-methylpyrazol)]amine | Similar structure without fluoro substitution | Lower potency compared to target compound |
The unique combination of a benzyl group with a substituted pyrazole ring enhances its chemical reactivity and biological activity compared to its analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
